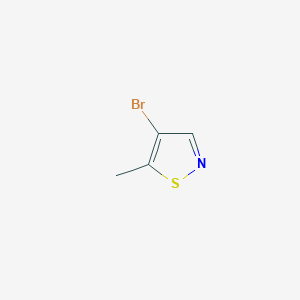![molecular formula C7H9NO2 B6259190 5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 768-16-1](/img/new.no-structure.jpg)
5-nitrobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9NO2. It is a derivative of norbornene, a bicyclic hydrocarbon, where a nitro group is attached to the fifth carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of norbornene. One common method is the reaction of norbornene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors are often employed to ensure better control over reaction parameters and to handle the exothermic nature of the nitration process more efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Aminobicyclo[2.2.1]hept-2-ene.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Oxidation: Oxidized norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive nitro group.
Wirkmechanismus
The mechanism of action of 5-nitrobicyclo[2.2.1]hept-2-ene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the bicyclic framework.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornene: The parent hydrocarbon of 5-nitrobicyclo[2.2.1]hept-2-ene.
5-Aminobicyclo[2.2.1]hept-2-ene: The reduced form of this compound.
5-Bromobicyclo[2.2.1]hept-2-ene: A halogenated derivative of norbornene.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
768-16-1 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6259130.png)

